molecular formula C23H25ClN2O4S B1679046 Ponesimod CAS No. 854107-55-4

Ponesimod

Katalognummer B1679046
CAS-Nummer: 854107-55-4
Molekulargewicht: 461 g/mol
InChI-Schlüssel: LPAUOXUZGSBGDU-STDDISTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ponesimod is an orally administered, selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonist . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .


Synthesis Analysis

Ponesimod is synthesized using isothiocyanate as a raw material by chemical reaction . The specific synthesis steps involve a three-component coupling of isothiocyanate 16.1, n-propylamine, and 2-bromoacetyl bromide 16.2 to construct the thiazolidine-4-one core 16.3 .


Molecular Structure Analysis

The molecular structure of Ponesimod is represented by the formula C23H25ClN2O4S .


Chemical Reactions Analysis

Ponesimod is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .


Physical And Chemical Properties Analysis

The molecular weight of Ponesimod is 460.97 .

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis

  • Application : Ponesimod is used in the treatment of relapsing forms of multiple sclerosis . It works by modulating the S1P1 receptor, which plays a pivotal role in the regulation of lymphocyte trafficking in multiple sclerosis .
  • Method : Ponesimod is an orally active, selective S1P1R modulator that causes dose-dependent sequestration of lymphocytes in lymphoid organs . It is eliminated within 1 week of discontinuation and its pharmacological effects are rapidly reversible .
  • Results : Clinical data have shown a dose-dependent therapeutic effect of Ponesimod in multiple sclerosis and defined 20 mg as a daily dose with desired efficacy, and acceptable safety and tolerability .

Psoriasis

  • Application : Ponesimod has shown therapeutic efficacy in the treatment of psoriasis .
  • Method : Ponesimod, as an S1P1R modulator, is believed to control the aberrant leukocyte migration into the mucosa in psoriasis .

Chronic Graft Versus Host Disease

  • Application : Ponesimod is being investigated for its potential utility in chronic graft versus host disease .
  • Results : The results of this application are still under investigation as it is currently in phase III clinical development .

Autoimmune Transplantation Disease

  • Application : Ponesimod is being explored for its potential in autoimmune transplantation disease .
  • Results : The results of this application are still under investigation .

Lymphocyte Migration

  • Application : Ponesimod is used to study the regulation of lymphocyte migration .
  • Method : Ponesimod, as a selective S1P1R modulator, causes dose-dependent sequestration of lymphocytes in lymphoid organs .
  • Results : This mechanism of action has been pivotal in understanding the regulation of lymphocyte trafficking in various immune-mediated diseases .

Biology and Pharmacology of Sphingosine-1-Phosphate Receptor 1

  • Application : Ponesimod is used to study the biology and pharmacology of the S1P1 receptor .
  • Method : Ponesimod, as a selective S1P1R modulator, provides insights into the functioning of the S1P1 receptor .
  • Results : The study of Ponesimod has led to major advances in the treatment of autoimmune and chronic inflammatory diseases .

Cardiac Issues

  • Application : While not a direct application, it’s important to note that Ponesimod may have implications for patients with cardiac issues .
  • Results : The results of this application are still under investigation .

Liver or Kidney Illness

  • Application : Again, while not a direct application, Ponesimod may have implications for patients with liver or kidney illness .
  • Results : The results of this application are still under investigation .

Cardiac Issues

  • Application : While not a direct application, it’s important to note that Ponesimod may have implications for patients with cardiac issues .
  • Results : The results of this application are still under investigation .

Liver or Kidney Illness

  • Application : Again, while not a direct application, Ponesimod may have implications for patients with liver or kidney illness .
  • Results : The results of this application are still under investigation .

Vaccination

  • Application : It’s important to note that while a patient is taking Ponesimod, a “live” vaccine may not fully protect them from disease, and they could develop an infection .
  • Results : The results of this application are still under investigation .

Safety And Hazards

Ponesimod may cause serious side effects such as slow heartbeats, chest pain, shortness of breath, sudden confusion, severe headache, vision loss, liver problems, skin changes, and symptoms of infection . It can also slow your heart rate when you start taking it .

Zukünftige Richtungen

Ponesimod has been studied in 16 phase I, one phase II, and one phase III clinical studies . The selected maintenance dose has been shown to be superior in reducing annualized relapse rate (ARR) when compared with teriflunomide in a pivotal phase III study . More selective modulators are being developed .

Eigenschaften

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAUOXUZGSBGDU-ULCCENQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234631
Record name Ponesimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P.
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ponesimod

CAS RN

854107-55-4
Record name Ponesimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ponesimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONESIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponesimod
Reactant of Route 2
Ponesimod
Reactant of Route 3
Ponesimod
Reactant of Route 4
Ponesimod
Reactant of Route 5
Ponesimod
Reactant of Route 6
Reactant of Route 6
Ponesimod

Citations

For This Compound
1,540
Citations
D D'Ambrosio, MS Freedman… - Therapeutic advances in …, 2016 - journals.sagepub.com
… the cardiac effects associated with initiation of ponesimod treatment. Selectivity for S1P 1 R, … ponesimod from fingolimod, and may lead to better safety and tolerability. Ponesimod is …
Number of citations: 120 journals.sagepub.com
T Olsson, A Boster, Ó Fernández… - Journal of Neurology …, 2014 - jnnp.bmj.com
… ponesimod initially received ponesimod 10 mg (days 1–7). On day 8, patients randomised to receive ponesimod … On day 15, patients randomised to receive ponesimod 40 mg were up-…
Number of citations: 164 jnnp.bmj.com
L Kappos, RJ Fox, M Burcklen, MS Freedman… - JAMA …, 2021 - jamanetwork.com
… In this study, ponesimod was superior to teriflunomide on annualized relapse rate reduction, … The safety profile was in line with the previous safety observations with ponesimod and the …
Number of citations: 151 jamanetwork.com
E Baldin, A Lugaresi - Expert Opinion on Pharmacotherapy, 2020 - Taylor & Francis
… At present, we believe that ponesimod has little chance of becoming a leading treatment for RMS … Given its favorable risk-benefit and convenience profile, however, ponesimod might …
Number of citations: 14 www.tandfonline.com
A Markham - Drugs, 2021 - Springer
… Ponesimod (PONVORY™) is an orally administered selective … phase III OPTIMUM trial, ponesimod was recently approved in … development of ponesimod leading to this first US approval. …
Number of citations: 18 link.springer.com
A Vaclavkova, S Chimenti, P Arenberger, P Holló… - The Lancet, 2014 - thelancet.com
… The treatment effect was significant for the two ponesimod … on 20 mg ponesimod and 41 (77·4%) of 53 on 40 mg ponesimod, and … Ponesimod was associated with dyspnoea, raised liver …
Number of citations: 137 www.thelancet.com
P Brossard, H Derendorf, J Xu… - British journal of …, 2013 - Wiley Online Library
Aims This study investigated the tolerability, safety, pharmacokinetics and pharmacodynamics of ponesimod, a novel oral selective sphingosine‐1‐phosphate ( S1P 1 ) receptor …
Number of citations: 108 bpspubs.onlinelibrary.wiley.com
L Zhang, K Guo, J Zhou, X Zhang, S Yin… - Journal of …, 2021 - Wiley Online Library
… Ponesimod in modulating astrocytic response was mediated by the signal transducer and activator of transcription 3 (STAT3) signaling. Our study suggested that Ponesimod … Ponesimod …
Number of citations: 28 onlinelibrary.wiley.com
P Brossard, M Scherz, A Halabi… - The Journal of …, 2014 - Wiley Online Library
… ponesimod) temporally associated with reductions in heart rate (HR).16 The pharmacokinetics of ponesimod … Particular attention was given in this study to possible effects of ponesimod …
Number of citations: 65 accp1.onlinelibrary.wiley.com
L Pouzol, L Piali, CCA Bernard… - Innovations in Clinical …, 2019 - ncbi.nlm.nih.gov
… Ponesimod, a selective and rapidly reversible sphingosine-1-phosphate receptor … of ponesimod monotherapy and investigate the potential additive, or synergistic, activity of ponesimod-…
Number of citations: 18 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.